molecular formula C6H4BrNO B108003 3-Bromo-4-pyridinecarboxaldehyde CAS No. 70201-43-3

3-Bromo-4-pyridinecarboxaldehyde

Cat. No. B108003
Key on ui cas rn: 70201-43-3
M. Wt: 186.01 g/mol
InChI Key: NOBDKWLIAQKADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06790844B2

Procedure details

3-Bromopyridine (1.582 g) was dissolved in tetrahydrofuran (20 ml), followed by the addition of a 1.5M solution of lithium diisopropylamide/cyclohexane (7.3 ml) in nitrogen atmosphere at −70° C., and the resulting mixture was stirred for 5 min. Continuously, 4-formylmorpholine (3 ml) was added thereto and stirred for 20 min, followed by the further stirring at room temperature for 30 min. An aqueous solution of saturated ammonium chloride was added to the reaction mixture, and then it was extracted with ethyl acetate. The resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a colorless solid (749 mg, yield; 40%).
Quantity
1.582 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lithium diisopropylamide cyclohexane
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.C([N-]C(C)C)(C)C.[Li+].C1CCCCC1.[CH:22](N1CCOCC1)=[O:23].[Cl-].[NH4+]>O1CCCC1>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH:22]=[O:23] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1.582 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
lithium diisopropylamide cyclohexane
Quantity
7.3 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+].C1CCCCC1
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)N1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
further stirring at room temperature for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
it was extracted with ethyl acetate
WASH
Type
WASH
Details
The resulting organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=NC=CC1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 749 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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